2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution, where the benzothiazole core reacts with a piperazine derivative.
Trifluoromethylphenyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzothiazole ring, leading to the formation of amines or dihydrobenzothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and piperazine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a base or acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dihydrobenzothiazoles.
Substitution: Various substituted benzothiazoles and piperazines.
Scientific Research Applications
2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzothiazole has been explored for its potential in several scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring can interact with neurotransmitter receptors, while the benzothiazole core can bind to various proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzoxazole
- 2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzimidazole
- 2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzofuran
Uniqueness
Compared to its analogs, 2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzothiazole is unique due to the presence of the sulfur atom in the benzothiazole ring, which can participate in additional interactions and reactions, potentially leading to different biological activities and applications.
This detailed overview highlights the significance and versatility of this compound in various scientific domains
Properties
IUPAC Name |
2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3S/c20-19(21,22)15-5-3-4-14(12-15)13-24-8-10-25(11-9-24)18-23-16-6-1-2-7-17(16)26-18/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSMZXLYVVXJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.